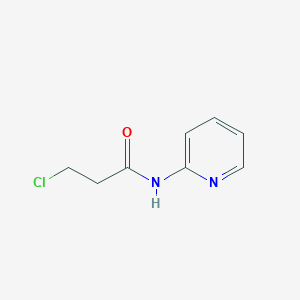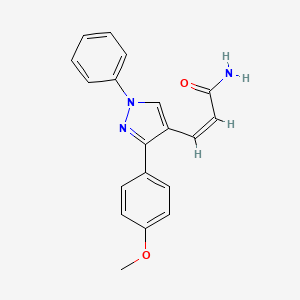
3-chloro-N-(pyridin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(pyridin-2-yl)propanamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 . It is used for research purposes .
Synthesis Analysis
N-(pyridin-2-yl)amides, which include 3-chloro-N-(pyridin-2-yl)propanamide, can be synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The process involves C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .Molecular Structure Analysis
The molecular structure of 3-chloro-N-(pyridin-2-yl)propanamide consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The synthesis of N-(pyridin-2-yl)amides, including 3-chloro-N-(pyridin-2-yl)propanamide, involves a reaction with α-bromoketones and 2-aminopyridine . This reaction is facilitated by I2 and TBHP, leading to C–C bond cleavage .Physical And Chemical Properties Analysis
3-chloro-N-(pyridin-2-yl)propanamide is a solid substance that should be stored at room temperature . It has a predicted melting point of 131.90° C and a predicted boiling point of approximately 394.6° C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm3 and a refractive index of n20D 1.58 .Applications De Recherche Scientifique
Proteomics Research
“3-chloro-N-(pyridin-2-yl)propanamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization to understand their complex roles in various biological processes.
Anti-tubercular Agents
This compound has been mentioned in the context of anti-tubercular agents . Tuberculosis (TB) is a major global health problem and the search for new and effective anti-TB drugs is ongoing. The compound could potentially be used in the design and synthesis of new anti-tubercular agents.
Drug Development
The compound could be used in the development of new drugs . Its structure could be modified to create new compounds with potential therapeutic effects. For example, it could be used as a starting point for the synthesis of new anti-tubercular agents .
Biochemical Research
“3-chloro-N-(pyridin-2-yl)propanamide” is used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This compound could be used to study these processes at a molecular level.
Chemical Synthesis
This compound could be used in chemical synthesis . Chemical synthesis involves the making of complex chemical compounds from simpler ones. It is a key process in drug development.
Material Science
The physical properties of “3-chloro-N-(pyridin-2-yl)propanamide”, such as its melting point and boiling point , suggest that it could be used in material science research. Material science involves the study of the properties of matter, and this compound could be used to develop new materials with desirable properties.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes
Mode of Action
The exact mode of action of 3-chloro-N-(pyridin-2-yl)propanamide is currently unknown due to the lack of specific studies on this compound . It’s known that n-(pyridin-2-yl)amides can be formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways . More research is needed to determine the specific pathways affected by this compound.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels
Action Environment
It’s known that the compound is a solid at room temperature and has a predicted boiling point of 3946° C at 760 mmHg . These properties suggest that the compound’s action might be influenced by temperature and pressure.
Propriétés
IUPAC Name |
3-chloro-N-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYLLPDWPNJJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2991808.png)
![2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2991811.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]pyridine-3-sulfonamide](/img/structure/B2991812.png)
![N-(3-chlorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2991813.png)
![2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2991814.png)

![4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2991816.png)



![2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2991822.png)
